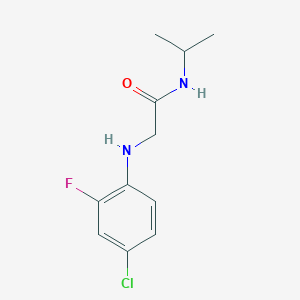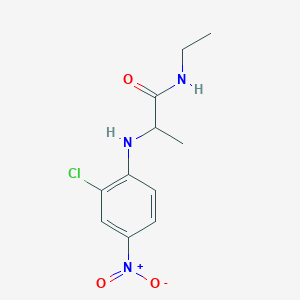
2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, an amide linkage, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide typically involves the reaction of 2-chloro-4-nitroaniline with N-ethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-4-chlorophenyl derivatives.
Reduction: Formation of 2-((2-amino-4-chlorophenyl)amino)-N-ethylpropanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
科学的研究の応用
2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of 2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitroaniline: Shares the chloro and nitro groups but lacks the amide and ethyl groups.
N-ethylpropanamide: Contains the amide and ethyl groups but lacks the chloro and nitro groups.
2-((2-Chloro-4-nitrophenyl)amino)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H14ClN3O3 |
|---|---|
分子量 |
271.70 g/mol |
IUPAC名 |
2-(2-chloro-4-nitroanilino)-N-ethylpropanamide |
InChI |
InChI=1S/C11H14ClN3O3/c1-3-13-11(16)7(2)14-10-5-4-8(15(17)18)6-9(10)12/h4-7,14H,3H2,1-2H3,(H,13,16) |
InChIキー |
JHEWTMUDGGZXSC-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


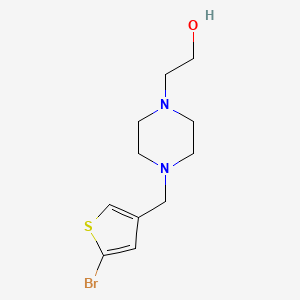
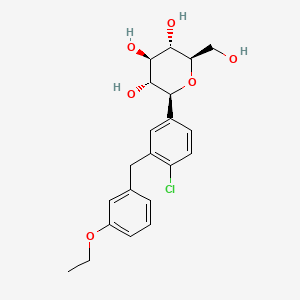
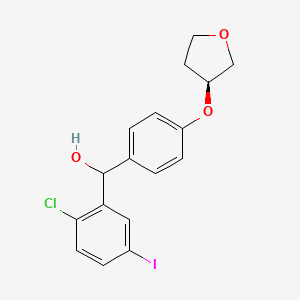
![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
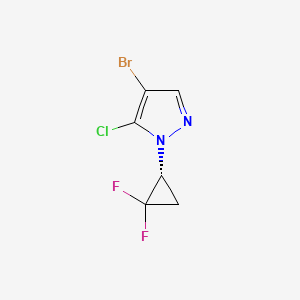
![3-([1,1'-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14903916.png)
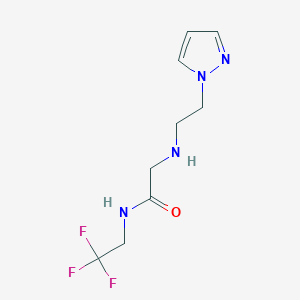
![6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14903927.png)

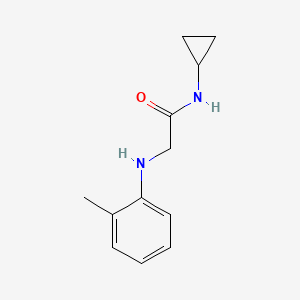
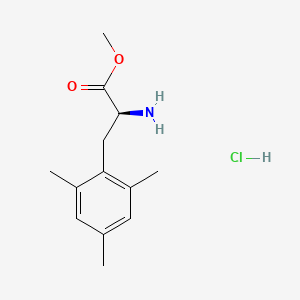
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
